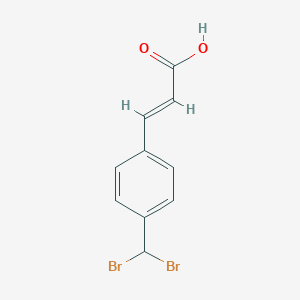
3-(4-(Dibromomethyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Dibromomethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dibromomethyl)phenyl)acrylic acid typically involves the bromination of 4-methylphenylacrylic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: 4-methylphenylacrylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Dibromomethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.
Substitution: The dibromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted phenylacrylic acids.
Wissenschaftliche Forschungsanwendungen
3-(4-(Dibromomethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-(Dibromomethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dibromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromomethyl)phenylacrylic acid: Similar structure but with a single bromine atom.
3-(4-Chloromethyl)phenylacrylic acid: Contains a chloromethyl group instead of a dibromomethyl group.
3-(4-Methyl)phenylacrylic acid: Lacks the bromine atoms, having only a methyl group.
Uniqueness
3-(4-(Dibromomethyl)phenyl)acrylic acid is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The dibromomethyl group can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.
Eigenschaften
Molekularformel |
C10H8Br2O2 |
|---|---|
Molekulargewicht |
319.98 g/mol |
IUPAC-Name |
(E)-3-[4-(dibromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |
InChI-Schlüssel |
MBCDGYPCYLKFQJ-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



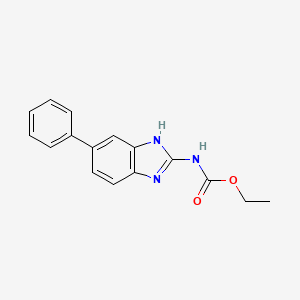


![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
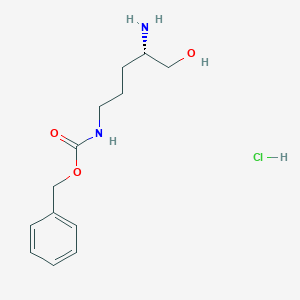
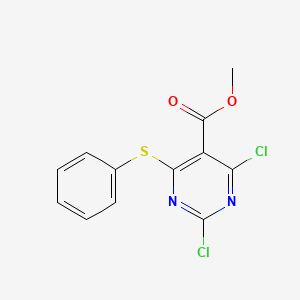
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)

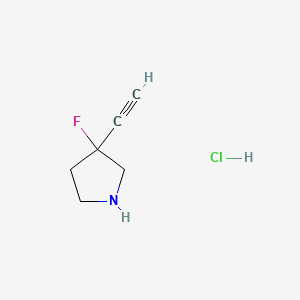

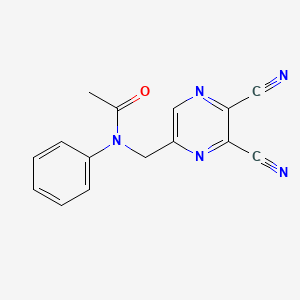
![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
